Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
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Overview
Description
Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common synthetic route involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction conditions often require specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative, while reduction can yield an alcohol. Substitution reactions can introduce different functional groups into the bicyclic structure, further modifying its chemical properties.
Scientific Research Applications
Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
In biology and medicine, this compound is studied for its potential therapeutic effects. It may act as a precursor for drugs targeting specific molecular pathways, offering new treatment options for various diseases. Additionally, its stability and reactivity make it suitable for use in biochemical assays and diagnostic tests.
In industry, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo diverse chemical transformations allows for the creation of tailored products with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure enables it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in the production of key biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can be compared with other similar compounds, such as tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate . While both compounds share a bicyclic structure, their functional groups and stereochemistry differ, leading to variations in their chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the oxa and azabicyclo moieties. This distinct structure imparts unique characteristics that make it valuable for specific applications in research and industry.
Conclusion
Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is a compound of significant interest due to its unique structure and versatile applications
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-8-4-11(12,6-13)7-15-8/h8,13H,4-7H2,1-3H3/t8-,11+/m0/s1 |
InChI Key |
CXJCBUGUPFVIAI-GZMMTYOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@]1(CO2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(CO2)CO |
Origin of Product |
United States |
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